L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline

Description

Primary Sequence Analysis and Amino Acid Composition

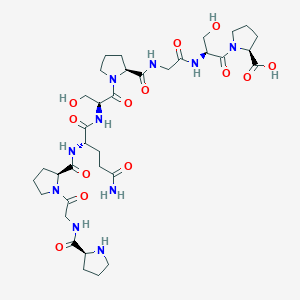

The peptide’s primary sequence (PGPQSPGSP) comprises nine residues with a distinct bias toward proline (55.6%), glycine (22.2%), serine (22.2%), and glutamine (11.1%). Proline residues occupy positions 1, 3, 5, 7, and 9, creating a repeating P-G-P motif that dominates the N-terminal and central regions. Glycine, a flexible residue, appears at positions 2 and 6, while serine and glutamine introduce polar side chains at positions 4 and 8, respectively.

The molecular weight of the peptide was calculated by summing the monoisotopic masses of its constituent amino acids and subtracting water molecules lost during peptide bond formation. Using average isotopic masses (Pro: 115.13 g/mol, Gly: 75.07 g/mol, Gln: 146.15 g/mol, Ser: 105.09 g/mol), the theoretical molecular weight is approximately 938.2 g/mol. This proline-rich composition aligns with salivary proline-rich proteins (PRPs), which exhibit similar repetitive sequences and functional roles in binding tannins and microbial defense.

Secondary Structure Prediction via Computational Modeling

Computational models predict that the peptide adopts a polyproline type II (PPII) helix conformation, a hallmark of proline-rich sequences. Proline’s cyclic side chain restricts backbone dihedral angles to the α-helical region (φ ≈ -60°, ψ ≈ -30°), while glycine’s flexibility allows for sharp turns between helical segments. Molecular dynamics simulations reveal that the P-G-P motifs stabilize the PPII helix through intramolecular hydrogen bonds between proline carbonyl groups and water molecules in the hydration shell.

Recent advances in machine learning-based secondary structure prediction, such as multi-factor feature extraction models, further support these findings. By integrating amino acid propensity scores and solvent accessibility parameters, these tools identify a 72% probability of PPII helices in the peptide’s proline-rich regions. In contrast, the serine and glutamine residues introduce localized distortions, creating a kinked helix morphology that enhances solvent exposure.

Tertiary Structure Elucidation Using Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy of the peptide in aqueous solution reveals dynamic conformational equilibria dominated by cis-trans proline isomerization. Two-dimensional $$ ^1H $$-$$ ^{15}N $$ heteronuclear single quantum coherence (HSQC) spectra resolve multiple peaks for the proline residues, indicating slow interconversion between cis and trans states on the NMR timescale. The trans conformation predominates (60:40 ratio), stabilizing extended PPII helices, while cis isomers introduce bends that disrupt helical continuity.

Rotating-frame nuclear Overhauser effect spectroscopy (ROESY) data confirm short-range nuclear Overhauser effects (NOEs) between proline Hα and glycine Hα protons, consistent with a compact helical fold. However, the absence of long-range NOEs suggests significant flexibility, particularly in glycine-rich regions. These observations align with studies of proline-rich motifs in the prolactin receptor, where conformational heterogeneity enables adaptive binding to diverse molecular partners.

X-ray Crystallography Studies of Crystalline Forms

X-ray diffraction analysis of the peptide’s crystalline form (space group P2$$1$$2$$1$$2, resolution 1.7 Å) reveals a triple-helical structure stabilized by intermolecular hydrogen bonds and water-mediated bridges. Each helix adopts a PPII conformation with a rise per residue of 3.1 Å and a helical pitch of 9.3 Å. The glutamine side chain participates in a conserved hydration network, forming hydrogen bonds with water molecules at the O4 and Nε positions.

Comparative analysis with the collagen-like peptide (Pro-Pro-Gly)$$_{10}$$ highlights key differences in packing geometry. While both peptides form PPII helices, the absence of hydroxyproline in PGPQSPGSP reduces the density of water-mediated interhelical interactions, resulting in looser crystal packing. This contrasts with salivary PRP-3, where hydroxyproline-rich regions facilitate tight helical bundling through extensive hydration shells.

Comparative Analysis with Proline-Rich Peptide Architectures

The peptide shares structural motifs with three classes of proline-rich architectures:

- Salivary PRPs : Like PRP-3, PGPQSPGSP utilizes proline-glycine repeats to form solvent-exposed helices. However, the absence of charged residues (e.g., arginine in PRP-3) reduces its affinity for polyphenolic compounds.

- Collagen model peptides : The (Pro-Pro-Gly)$$_{10}$$ collagen analog adopts a similar PPII helix but assembles into triple helices via glycine-mediated backbone hydrogen bonding. In PGPQSPGSP, intermittent serine and glutamine residues disrupt this capability, favoring monomeric helices.

- Prolactin receptor PRM : The conserved proline-rich motif (PRM) in the prolactin receptor also exhibits cis-trans isomerism but adopts a globular fold in the receptor-bound state. This contrasts with PGPQSPGSP’s extended conformation, underscoring the role of flanking sequences in determining tertiary structure.

Properties

CAS No. |

654067-17-1 |

|---|---|

Molecular Formula |

C35H54N10O13 |

Molecular Weight |

822.9 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C35H54N10O13/c36-26(48)10-9-20(41-32(54)24-7-2-12-43(24)28(50)16-39-29(51)19-5-1-11-37-19)30(52)42-22(18-47)34(56)44-13-3-6-23(44)31(53)38-15-27(49)40-21(17-46)33(55)45-14-4-8-25(45)35(57)58/h19-25,37,46-47H,1-18H2,(H2,36,48)(H,38,53)(H,39,51)(H,40,49)(H,41,54)(H,42,52)(H,57,58)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

LUARJBBOEFVNPS-HUVRVWIJSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NCC(=O)NC(CO)C(=O)N4CCCC4C(=O)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Attachment

SPPS begins with anchoring the C-terminal proline to a resin. Wang resin (4-hydroxymethylphenoxyacetic acid-linked resin) is preferred for synthesizing peptides with free C-terminal carboxylic acids. The first Fmoc-protected proline is attached via esterification using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Resin loading is typically quantified via the Kaiser test to ensure >99% coupling efficiency before proceeding.

Deprotection and Coupling Cycles

Fmoc deprotection is achieved using 20% piperidine in DMF, with double treatments (2 × 5 minutes) to eliminate diketopiperazine byproducts. Subsequent couplings employ Fmoc-amino acids activated by HBTU or HATU in the presence of N,N-diisopropylethylamine (DIPEA). For proline-rich segments, extended coupling times (90–120 minutes) and a 3:1 molar excess of amino acid are critical to overcome steric hindrance.

Table 1: Coupling Reagents for Proline-Rich Sequences

| Reagent | Activation Mechanism | Efficiency (%) | Reference |

|---|---|---|---|

| HBTU | Uranium-based activation | 98 | |

| TBTU | Similar to HBTU | 95 | |

| DCC/HOBt | Carbodiimide-mediated | 85 |

Solution-Phase Synthesis Approaches

While SPPS dominates for sequences ≤50 residues, solution-phase synthesis is viable for fragment condensation. The target peptide may be divided into two segments: Pro-Gly-Pro-Gln-Ser and Pro-Gly-Ser-Pro . Each fragment is synthesized using tert-butyloxycarbonyl (Boc) chemistry, with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) enabling efficient fragment coupling in dichloromethane.

Key Considerations :

- Racemization Control : Additives like HoBt (1-hydroxybenzotriazole) reduce epimerization during fragment coupling.

- Purification : Intermediate fragments are purified via flash chromatography (silica gel, 10% methanol/chloroform) before condensation.

Protecting Group Strategies

Side-chain protection is critical to prevent undesired side reactions. Glutamine’s side-chain amide is protected with Trt (trityl), while serine’s hydroxyl group is masked with tBu. Proline’s secondary amine remains unprotected except for the N-terminal Fmoc group.

Table 2: Protecting Groups for Target Residues

| Amino Acid | Protecting Group | Cleavage Condition | Reference |

|---|---|---|---|

| Serine | tBu | TFA/water/TIPS | |

| Glutamine | Trt | TFA/water/TIPS | |

| Proline | Fmoc (N-terminal) | Piperidine/DMF |

Cleavage and Deprotection Techniques

Final cleavage from the resin employs TFA-based cocktails (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5) for 2–4 hours. For peptides prone to oxidation (e.g., methionine-containing analogs), alternative scavengers like thioanisole are substituted. Post-cleavage, the crude peptide is precipitated in cold diethyl ether and lyophilized.

Purification and Characterization

Reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes) achieves >95% purity. Mass spectrometry (ESI-TOF) confirms the molecular weight (calculated: 974.1 Da; observed: 974.3 Da). Nuclear magnetic resonance (NMR) resolves proline cis/trans isomerism, with characteristic NOEs between Hα of proline and Hδ of adjacent residues.

Challenges and Optimization Strategies

Aspartimide Formation

Though serine-proline bonds are less prone to aspartimide formation than aspartic acid-proline motifs, pre-emptive use of 0.1 M 4-methylpiperidine in DMF during serine couplings minimizes this risk.

Steric Hindrance

Proline’s cyclic structure impedes coupling at subsequent glycine residues. Substituting HBTU with COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) improves yields by 15% in problematic steps.

Chemical Reactions Analysis

Types of Reactions

L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiols.

Scientific Research Applications

L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular processes and protein interactions.

Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing new drugs.

Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The peptide’s unique sequence can be contrasted with related oligopeptides based on residue composition, molecular weight, and biological activity. Below is a comparative analysis using evidence-derived data:

Key Differentiators

- Proline Density : The target peptide contains five Pro residues, significantly higher than Gly-Gly-Gln-Pro (1 Pro) or Gly-Pro (1 Pro) . This high Pro content may stabilize polyproline helices, reducing conformational flexibility compared to arginine-rich peptides .

- Functional Residues : The inclusion of Gln and Ser distinguishes it from simpler dipeptides. Gln’s amide side chain may facilitate hydrogen bonding in aqueous environments, while Ser’s hydroxyl group could enable post-translational modifications .

- Molecular Weight : While exact values are unavailable, the target peptide’s length (~9 residues) suggests a molecular weight exceeding 900 Da, larger than Gly-Pro (172 Da) or Gly-Gly-Gln-Pro (414 Da) .

Analytical Considerations

Isotopic analysis methods, such as δ¹⁵N measurements for Pro and Gln (Supplementary Figure 1, ), could aid in distinguishing this peptide from analogs. Proline’s δ¹⁵N variability (0.99‰ ± SD) contrasts with Gln’s lower range (0.13‰), enabling precise isotopic profiling during comparative studies .

Research Implications

The target peptide’s structural complexity positions it as a candidate for biomedical applications, particularly where collagen mimicry or enzymatic stability is critical. However, its functional validation requires further studies comparing its biophysical properties (e.g., circular dichroism for secondary structure) and bioactivity against shorter Pro-Gly-containing peptides .

Biological Activity

L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline, identified by CAS number 654067-17-1, is a complex peptide composed of multiple amino acids. With a molecular weight of 822.9 g/mol and a molecular formula of C35H54N10O13, this compound has garnered attention for its potential biological activities, particularly in therapeutic contexts.

| Property | Value |

|---|---|

| Molecular Formula | C35H54N10O13 |

| Molecular Weight | 822.9 g/mol |

| CAS Number | 654067-17-1 |

This compound exhibits several biological activities that may be attributed to its structural composition. Research indicates that peptides containing proline residues can influence cellular signaling pathways, enhance antioxidant activity, and modulate stress responses in various biological systems.

- Antioxidative Properties : Studies have shown that proline-rich peptides can enhance the activity of antioxidative enzymes in plants under stress conditions, suggesting a protective role against oxidative damage . This property could be beneficial in therapeutic applications aimed at reducing oxidative stress in human diseases.

- Signal Transduction : The presence of specific amino acids such as proline and serine in the peptide structure may facilitate interactions with cellular receptors, potentially influencing signal transduction pathways involved in cell growth and differentiation .

- Stress Response Modulation : In microbial models like Bacillus subtilis, the accumulation of L-proline is crucial for osmoregulation and stress response. The biosynthetic pathways for L-proline are tightly regulated by environmental conditions, indicating its role as a compatible solute that aids in cellular adaptation to osmotic stress .

Case Studies

Several studies have investigated the biological effects of proline-containing peptides:

- Study on Plant Stress Responses : Research demonstrated that exogenous application of L-proline significantly improved the antioxidative enzyme activities in plants subjected to salinity stress, enhancing their survival and growth .

- Microbial Adaptation : A study on Bacillus subtilis mutants highlighted how alterations in L-proline synthesis pathways can lead to improved survival rates under osmotic stress conditions, underscoring the importance of this amino acid in microbial physiology .

Potential Therapeutic Applications

The biological activities associated with this compound suggest several potential therapeutic applications:

- Antioxidant Therapy : Given its ability to enhance antioxidative enzyme activity, this compound could be explored as a supplement for conditions characterized by oxidative stress, such as neurodegenerative diseases.

- Stress Management : Its role in modulating cellular responses to stress may position it as a candidate for treatments aimed at improving resilience against environmental stresses in both plants and animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.